Cas no 476275-12-4 (4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide)

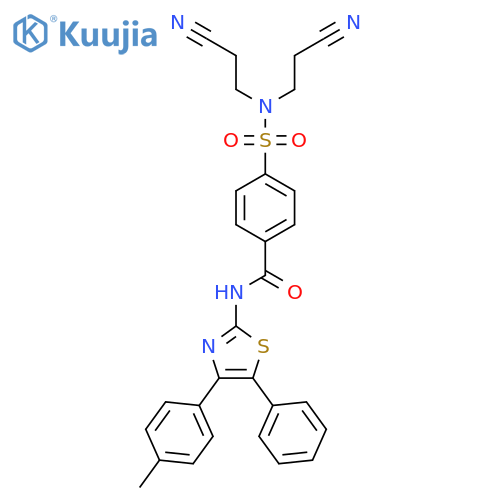

476275-12-4 structure

商品名:4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide

4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide

- 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide

- SMR000237639

- 476275-12-4

- CHEMBL1543341

- MLS000697216

- F0289-0135

- 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

- HMS2538H14

- AKOS024575147

-

- インチ: 1S/C29H25N5O3S2/c1-21-9-11-22(12-10-21)26-27(23-7-3-2-4-8-23)38-29(32-26)33-28(35)24-13-15-25(16-14-24)39(36,37)34(19-5-17-30)20-6-18-31/h2-4,7-16H,5-6,19-20H2,1H3,(H,32,33,35)

- InChIKey: CABNUFDRVIKCDR-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C(NC2=NC(C3C=CC(C)=CC=3)=C(C3C=CC=CC=3)S2)=O)=CC=1)(N(CCC#N)CCC#N)(=O)=O

計算された属性

- せいみつぶんしりょう: 555.13988202g/mol

- どういたいしつりょう: 555.13988202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 39

- 回転可能化学結合数: 10

- 複雑さ: 987

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 164Ų

4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0289-0135-4mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |

476275-12-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0289-0135-5mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |

476275-12-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0289-0135-30mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |

476275-12-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0289-0135-20μmol |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |

476275-12-4 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0289-0135-2mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |

476275-12-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0289-0135-10mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |

476275-12-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0289-0135-50mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |

476275-12-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0289-0135-10μmol |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |

476275-12-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0289-0135-20mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |

476275-12-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0289-0135-40mg |

4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide |

476275-12-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

476275-12-4 (4-bis(2-cyanoethyl)sulfamoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 68551-17-7(Isoalkanes, C10-13)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬